molecular formula C19H22N2O4S B2573842 N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide CAS No. 921536-47-2

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2573842
CAS No.: 921536-47-2
M. Wt: 374.46
InChI Key: WZIORNHMFDPRAM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a chemical compound of interest in pharmaceutical and chemical research. This molecule features a 1-ethyl-2-oxoindoline (oxindole) scaffold linked to a 4-propoxybenzenesulfonamide group. The oxindole moiety is a privileged structure in medicinal chemistry, known to be present in a range of biologically active molecules and serving as a key building block in organic synthesis. The integration of the benzenesulfonamide group with a propoxy chain expands the potential research applications of this compound, particularly in the exploration of structure-activity relationships. As a well-characterized chemical, it is primarily utilized in research and development settings, including as a pharmaceutical intermediate or a reference standard in analytical studies. Researchers value this compound for its potential use in developing novel enzyme inhibitors or receptor modulators, given the known pharmacophoric roles of both its core structural elements. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-11-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(12-15)13-19(22)21(18)4-2/h5-10,12,20H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIORNHMFDPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobenzamide, under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Propoxy Group: The propoxy group is attached through an etherification reaction using propyl bromide and a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the sulfonamide moiety.

    Substitution: Substituted derivatives at the sulfonamide nitrogen.

Scientific Research Applications

Antiglaucoma Agents

One significant application of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide lies in the treatment of glaucoma. Research indicates that compounds with a sulfonamide moiety can effectively inhibit carbonic anhydrases (CAs), which are crucial in regulating intraocular pressure (IOP). These compounds can be designed to enhance patient compliance by combining multiple therapeutic actions into a single molecule, thereby minimizing the pharmacokinetic challenges associated with polypharmacy.

Case Study:
A study demonstrated that derivatives of sulfonamides, including those similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, exhibited significant reductions in IOP in animal models. For instance, a compound showed a decrease in IOP of 10.75 mmHg at 60 minutes post-administration, outperforming standard treatments such as dorzolamide and timolol .

CompoundIOP Reduction (mmHg)Comparison to Standard
N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide10.75More effective than dorzolamide
Timolol5.73Standard comparator
Dorzolamide4.75Standard comparator

Cancer Therapeutics

Another promising application is in oncology, where the compound's ability to interact with specific molecular targets could be harnessed for cancer treatment. The integration of sulfonamide groups has shown potential in developing inhibitors targeting various cancer-related pathways.

Case Study:
In a recent study, compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that these compounds could effectively reduce tumor size by modulating pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide. Modifications to the sulfonamide group and the indole backbone can significantly influence biological activity.

ModificationEffect on Activity
Addition of propoxy groupIncreased solubility and bioavailability
Alteration of indole positionEnhanced target specificity

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Modulate Receptors: It can interact with specific receptors, leading to changes in cellular signaling pathways.

    Affect Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Udenafil
  • Structure : 3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide .
  • Comparison: Both compounds contain the 4-propoxybenzenesulfonamide group, which is critical for solubility and target binding. Udenafil’s pyrazolo-pyrimidinone core contrasts with the 2-oxoindolin scaffold of the target compound. This difference likely alters target specificity; Udenafil is a PDE5 inhibitor used for erectile dysfunction, whereas the indolin core may confer kinase or protease inhibitory activity. The ethyl group in the target compound may enhance metabolic stability compared to Udenafil’s methylpyrrolidinylethyl side chain.
NAT-1 and NAT-2
  • Structures: Thiazolidinone derivatives with nicotinamide substituents (e.g., N-[2-(4-methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) .
  • Comparison: The sulfonamide group in the target compound is replaced by a nicotinamide moiety in NAT-1/NAT-2. The thiazolidinone core in NAT compounds is associated with anti-inflammatory and antioxidant activity, whereas the 2-oxoindolin scaffold may target kinases or growth factor receptors.
Oxoindolin Derivatives from Jurnal Kimia Sains dan Aplikasi
  • Examples: (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide .
  • Comparison: These compounds share the 2-oxoindolin core but feature quinolinyl acetamide substituents instead of sulfonamide linkages. The acetamide group may reduce solubility compared to the sulfonamide in the target compound. The quinoline moiety could enhance DNA intercalation or kinase inhibition, suggesting anticancer applications.

Functional and Pharmacological Comparison

A summary of key differences is provided below:

Compound Core Structure Key Substituents Pharmacological Target Therapeutic Potential
N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide 2-oxoindolin 1-ethyl, 4-propoxybenzenesulfonamide Inferred: Kinases/PDEs Cancer, ED (hypothetical)
Udenafil Pyrazolo-pyrimidinone 4-propoxybenzenesulfonamide, methylpyrrolidine PDE5 Erectile Dysfunction
NAT-1 Thiazolidinone 4-Methoxy-phenyl, nicotinamide Antioxidant/anti-inflammatory Metabolic disorders
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 2-oxoindolin-3-ylidene Quinolin-6-yl, 4-ethoxybenzyl Kinases/DNA intercalation Anticancer

Physicochemical and Pharmacokinetic Insights

  • Solubility: The sulfonamide group in the target compound improves aqueous solubility compared to NAT-1/NAT-2 (amide-based) and quinoline-containing analogs .
  • Target Selectivity: The 2-oxoindolin scaffold is associated with kinase inhibition (e.g., VEGF, Aurora kinases), whereas Udenafil’s pyrazolo-pyrimidinone core is specific to PDE5 .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to a class of indoline derivatives, characterized by a unique indolinone core. The synthesis typically involves several steps:

  • Formation of the Indolinone Core : This is achieved through cyclization reactions of an appropriate precursor under acidic or basic conditions.
  • Sulfonamide Formation : The indolinone is reacted with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
  • Etherification : The propoxy group is introduced via an etherification reaction with an alkyl halide.

The final product can be characterized by its molecular formula C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S and its IUPAC name, N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide.

The biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can be attributed to its interaction with specific molecular targets:

  • Protein Binding : The compound may bind to various receptors and enzymes, influencing cellular processes.
  • Biochemical Pathways : It has been shown to affect multiple pathways, including those involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against several human cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against human cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEfficacy against specific bacterial strains

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeReference
N-(1-ethyl-2-oxoindolin-5-yl)benzamideAnticancer
N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamideAntimicrobial

Case Study 1: Anticancer Activity

A study investigated the effects of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide on various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis.

Q & A

Q. What are the key synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, and what intermediates are critical to its preparation?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. For example, a related sulfonamide derivative was synthesized via hydrogenation of diazenyl intermediates followed by sulfonylation with p-toluenesulfonyl chloride under basic conditions (triethylamine). Key intermediates include substituted indolinones and propoxybenzenesulfonyl chlorides. Reaction optimization (e.g., solvent selection, catalyst loading) is crucial for yield improvement .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the indolinone and propoxy groups. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures compound integrity, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 516.66) .

Q. How is the crystal structure of sulfonamide derivatives determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for refining crystallographic data, especially for resolving torsional angles and hydrogen bonding. For example, sulfonamide derivatives often exhibit planar sulfonyl groups and intermolecular interactions critical for stability .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data across PDE isoform inhibition studies?

Discrepancies in phosphodiesterase (PDE) inhibition profiles (e.g., PDE2 vs. PDE5) may arise from assay conditions (e.g., substrate concentration, pH) or structural flexibility. Competitive binding assays with radiolabeled ligands (e.g., ³H-cGMP) and molecular docking studies can clarify isoform selectivity. For instance, the pyrazolopyrimidinone core in this compound may favor PDE2 binding via hydrophobic interactions .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfonamide coupling?

Byproducts often result from incomplete coupling or sulfonyl chloride hydrolysis. Strategies include:

  • Using anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
  • Controlled stoichiometry of sulfonyl chloride to amine (1.2:1 ratio).
  • Monitoring reaction progress via Thin-Layer Chromatography (TLC) to terminate reactions at optimal conversion .

Q. What methodologies resolve crystallographic disorder in sulfonamide derivatives, and how does this impact structural analysis?

Crystallographic disorder, common in flexible alkoxy chains, is addressed using anisotropic displacement parameters and occupancy refinement in SHELXL. For example, the propoxy group’s conformational flexibility may require constrained refinement or split-site modeling. High-resolution data (≤1.0 Å) improves accuracy in electron density mapping .

Q. How do structural modifications to the indolinone moiety alter the compound’s pharmacokinetic properties?

Substituents at the 1-ethyl-2-oxoindolin-5-yl position influence metabolic stability. Cytochrome P450 (CYP) inhibition assays and LogP measurements (e.g., calculated density ~1.35 g/cm³) guide modifications. Introducing electron-withdrawing groups may reduce hepatic clearance, while hydrophilic groups enhance solubility .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., surface plasmon resonance vs. enzyme kinetics) to confirm activity .
  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, catalyst) efficiently .
  • Safety and Compliance : Adhere to WGK 3 guidelines for handling combustible solids and avoid FDA-unapproved applications .

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